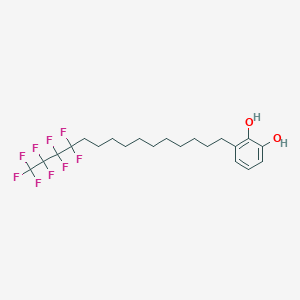
Xerulinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xerulinic acid is a natural compound that is found in various plants and has been shown to possess several biological activities. It is a triterpenoid acid that has a unique structure and has been the focus of much scientific research in recent years.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Stereoselectivity
Xerulinic acid has been synthesized with high stereoselectivity using novel methods. For example, a study by Negishi, Alimardanov, and Xu (2000) detailed an efficient synthesis of xerulin from basic components like bromopropene, acetylene, and propynoic acid, achieving over 96% stereoselectivity (Negishi, Alimardanov, & Xu, 2000). Similarly, Fiandanese et al. (2004) developed a new stereoselective methodology for synthesizing both dihydroxerulin and xerulin (Fiandanese, Bottalico, Marchese, & Punzi, 2004).
Structural Elucidation and Biosynthesis Inhibition
Research by Brückner, Siegel, and Sorg (2004) explored the structural relationship between xerulin, dihydroxerulin, and xerulinic acid, noting their ability to suppress cholesterol biosynthesis. This study contributed to the understanding of their structural properties and potential applications (Brückner, Siegel, & Sorg, 2004).
Anti-hypocholesterolemic Properties
Xerulinic acid's role as an inhibitor of cholesterol biosynthesis was highlighted in a study by Sorg, Siegel, and Brückner (2005), where they synthesized xerulinic acid in a stereoselective manner and confirmed its bioactivity (Sorg, Siegel, & Brückner, 2005).
Bioactivities and Potential Applications
- Bioactivity in Fungal Extracts: A review by Niego et al. (2021) discussed the bioactivities of compounds like xerulin from fungi, including antimicrobial and anti-inflammatory effects, suggesting their potential in pharmaceutical and medicinal applications (Niego, Raspé, Thongklang, Charoensup, Lumyong, Stadler, & Hyde, 2021).
Other Related Research
Catalytic Transformations Involving Levulinic Acid
Although not directly on xerulinic acid, research on the catalytic conversion of levulinic acid to valuable compounds like γ-valerolactone offers insights into the broader field of acid catalysis and biofuel production. For instance, Wang, Jaenicke, and Chuah (2014) showed that Zr–Beta zeolite is an effective catalyst for this transformation (Wang, Jaenicke, & Chuah, 2014).
Biomass Conversion to Levulinic Acid
Studies like the one by Dussan et al. (2013) on the kinetics of acid hydrolysis of Miscanthus for levulinic acid production provide context for understanding the broader applications of similar acids in renewable energy and biochemicals (Dussan, Girisuta, Haverty, Leahy, & Hayes, 2013).
properties
CAS RN |
132971-62-1 |
|---|---|
Product Name |
Xerulinic acid |
Molecular Formula |
C11H8ClNO |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(2E,8E,10E,12E,14Z)-14-(5-oxofuran-2-ylidene)tetradeca-2,8,10,12-tetraen-4,6-diynoic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)13-11-9-7-5-3-1-2-4-6-8-10-12-16-14-15-18(21)22-16/h1-2,4,6,8,10-15H,(H,19,20)/b2-1+,6-4+,10-8+,13-11+,16-12- |
InChI Key |
PINXAKGQRZGYOZ-LNUZTLHMSA-N |
Isomeric SMILES |
C\1=CC(=O)O/C1=C\C=C\C=C\C=C\C#CC#C/C=C/C(=O)O |
SMILES |
C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |
Canonical SMILES |
C1=CC(=O)OC1=CC=CC=CC=CC#CC#CC=CC(=O)O |
synonyms |
Xerulinic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)